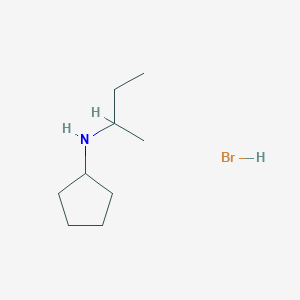

N-(sec-Butyl)cyclopentanamine hydrobromide

Descripción

Propiedades

IUPAC Name |

N-butan-2-ylcyclopentanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.BrH/c1-3-8(2)10-9-6-4-5-7-9;/h8-10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESGCMAWZLJXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCCC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(sec-Butyl)cyclopentanamine hydrobromide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentane structure with a secondary butyl group attached to the nitrogen atom. This structural configuration is significant as it influences the compound's pharmacological properties.

- Chemical Formula : CHBrN

- Molecular Weight : 232.16 g/mol

- CAS Number : 1609408-90-3

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly those associated with mood regulation and cognitive functions. It has been hypothesized that it may act as a modulator of serotonin and dopamine pathways.

- Antimicrobial Activity : There is emerging evidence that this compound possesses antimicrobial properties. In vitro studies have shown activity against various bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Some studies have suggested that the compound may exhibit anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound through various experimental approaches:

- In Vitro Studies : A study conducted on cultured human cells demonstrated that the compound significantly reduced inflammatory markers when exposed to pro-inflammatory stimuli. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in cytokine levels.

| Concentration (μM) | Cytokine Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

- Antimicrobial Testing : In antimicrobial assays, this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Synthesis and Optimization

The synthesis of this compound involves several steps, typically beginning with the formation of the cyclopentane ring followed by alkylation with sec-butyl groups. Optimization of synthesis routes has been a focus to enhance yield and purity.

Synthetic Route Overview

- Formation of Cyclopentane Derivative : Initial cyclization reactions are conducted using suitable precursors.

- Alkylation Reaction : The cyclopentane derivative is then subjected to alkylation using sec-butyl bromide under basic conditions.

- Hydrobromide Salt Formation : The final step involves neutralizing the free base form with hydrobromic acid to yield the hydrobromide salt.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound plays a crucial role in the synthesis of various chemical compounds. Notably:

- Fused Cyclotetraphosphazene Ring Systems : N-(sec-Butyl)cyclopentanamine hydrobromide is involved in synthesizing cyclotetraphosphazenes by reacting with octachlorocyclotetraphosphazene and butylamines. This reaction leads to precursors for new phosphazene-based materials, which have applications in materials science and nanotechnology.

- Derivatization and Analytical Chemistry : The compound's derivatives are utilized in analytical chemistry for enhancing the detectability of environmental pollutants. For example, sec-butanol is used for derivatizing chlorinated hydroxyfuranones, improving their analysis in complex matrices.

Environmental Studies

Research indicates that sec-butylamine, a component of this compound, is significant in environmental risk mitigation and recycling processes. Studies have focused on the separation of azeotropic mixtures involving cyclohexane and sec-butyl alcohol, which is crucial for optimizing processes in the pharmaceutical and chemical industries.

Additionally, the compound's role in the biotransformation of herbicides has been studied. Specifically, it has been linked to understanding the degradation mechanisms of dinitroaniline herbicides by soil bacteria, providing insights into bioremediation strategies for environmental pollutants.

Case Studies

Several studies have documented the applications of this compound:

| Study Reference | Application Area | Findings |

|---|---|---|

| Beşli et al., 2015 | Synthesis of Phosphazenes | Demonstrated the utility of this compound in creating new phosphazene materials with potential applications in various fields. |

| Ghatge et al., 2020 | Environmental Biodegradation | Investigated the role of soil bacteria in degrading herbicides containing sec-butyl moieties, highlighting bioremediation potential. |

| Nawrocki et al., 2001 | Analytical Chemistry | Showed how sec-butanol derivatives can enhance detection methods for environmental samples containing toxic substances. |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

N-(2-Nitrobenzyl)cyclopentanamine Hydrobromide

- Molecular Formula : C₁₂H₁₇BrN₂O₂

- Molecular Weight : 301.18 g/mol

- The nitro group may also enhance intermolecular interactions (e.g., dipole-dipole forces), affecting solubility and crystalline stability .

N-(3-Bromobutyl)benzylamine Hydrobromide

- Key Features : Features a brominated alkyl chain and a benzylamine group. The bromine atom increases molecular weight and may influence reactivity (e.g., nucleophilic substitution). Compared to the cyclopentanamine core, the benzyl group could alter lipophilicity and binding affinity in biological systems .

Sibutramine-Related Compounds (e.g., USP Sibutramine Related Compound C)

- Structure : N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride.

- Key Features : The cyclobutyl and dimethylamine groups highlight how aromatic and aliphatic substituents modulate pharmacological activity. The absence of a cyclopentanamine backbone in these compounds suggests divergent metabolic pathways and target interactions .

Pharmacological and Chemical Property Comparisons

Cardioprotective Activity

- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine Hydrobromide : Exhibits superior cardioprotective effects compared to Levocarnitine and Mildronate, reducing smooth muscle contractile responses to hypoxia. This suggests hydrobromide salts with aromatic heterocycles may enhance therapeutic efficacy in cardiovascular contexts .

Steric and Electronic Effects

- Similar steric effects in N-(sec-Butyl)cyclopentanamine hydrobromide could influence receptor binding or metabolic stability .

Solubility and Stability

- Hydrobromide salts generally exhibit higher aqueous solubility than free amines. For example, N-(2-Nitrobenzyl)cyclopentanamine hydrobromide’s solubility profile is likely influenced by both the nitro group and the hydrobromide counterion, whereas the sec-butyl analogue may prioritize lipophilicity .

Data Table: Key Properties of Selected Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(sec-Butyl)cyclopentanamine hydrobromide, and what reaction conditions are typically employed?

- The compound is synthesized via reductive amination of cyclopentanone with sec-butylamine using reducing agents like sodium cyanoborohydride or hydrogen gas with palladium catalysts. The resulting amine is treated with hydrobromic acid in ethanol to precipitate the hydrobromide salt. Key parameters include temperature control (ambient to reflux) and solvent selection (e.g., ethanol for acid treatment) .

Q. Which spectroscopic and analytical techniques are recommended for characterizing the purity and structure of this compound?

- NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks. Mass spectrometry validates molecular weight (250.22 g/mol), while X-ray crystallography provides bond-length data (e.g., C-N: ~1.48 Å, C-Br: ~1.93 Å) critical for structural verification .

Q. What are the primary research applications of this compound in current scientific studies?

- The compound serves as a building block in organic synthesis (e.g., for heterocyclic amines) and a neurobiological probe for studying neurotransmitter modulation. Recent studies also highlight its role in stabilizing perovskite layers for optoelectronic devices .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?

- Systematic testing of polar aprotic solvents (e.g., THF, DMF) can enhance reaction efficiency. For example, THF at 75°C with DIEA as a base improves nucleophilic substitution rates in related amine-hydrobromide syntheses. Yield optimization may require iterative adjustments to catalyst loading (e.g., 5–10 mol% Pd/C) .

Q. What methodological approaches are suitable for investigating the neuropharmacological mechanisms of this compound?

- Use in vitro receptor-binding assays (e.g., dopamine or serotonin transporters) to quantify affinity. Pair with in vivo behavioral models (e.g., locomotor activity tests in rodents) to assess functional effects. Comparative studies with analogs (e.g., cyclohexanamine derivatives) can isolate structure-activity relationships .

Q. How should researchers address discrepancies in reported biological activity data for N-(sec-Butyl)cyclopentanamine derivatives?

- Conduct cross-laboratory validation using standardized assay protocols (e.g., fixed pH and temperature). Apply multivariate analysis to account for variables like salt purity (>98% by HPLC) or stereochemical configuration. Structural analogs (e.g., cyclooctanamine hydrobromides) may resolve conflicting results .

Q. What strategies are effective in enhancing the thermal stability of cyclopentanamine hydrobromide salts in material science applications?

- Crystal engineering (e.g., co-crystallization with bulky counterions) and steric hindrance modulation (e.g., introducing methoxy groups) improve thermal resistance. For perovskites, phase-control additives (e.g., 2D/3D hybrid structures) reduce degradation under UV exposure .

Q. What experimental controls are essential when evaluating the cardioprotective effects of hydrobromide-containing amine derivatives?

- Include negative controls (vehicle-only groups) and reference drugs (e.g., Mildronate or Levocarnitine) in hypoxia models. Standardize oxygen deprivation protocols (e.g., 95% N₂/5% CO₂ for 30 minutes) and ensure molar equivalence (e.g., 0.1–1 mM test concentrations) .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) frameworks to test reaction variables (e.g., solvent polarity, temperature gradients).

- Data Contradiction Analysis : Apply cheminformatics tools (e.g., Principal Component Analysis) to reconcile divergent biological activity reports.

- Safety Protocols : Follow NIST guidelines for handling hydrobromic acid derivatives, including grounded equipment and spark-resistant tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.